IMPDH2 Inhibition: Moderate Potency Distinguished from Clinical-Stage Inhibitors
5H-Pyrido(4,3-b)indole, 3-ethylamino- inhibits human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 440 nM, measured via inhibition of the NAD substrate site using a spectrophotometric assay [1]. This contrasts with the clinically utilized IMPDH inhibitor mycophenolic acid (MPA), which exhibits Ki values of 6 nM (IMPDH2) and 11 nM (IMPDH1) . The approximately 70-fold lower potency of the target compound against IMPDH2 suggests a distinct binding mode or kinetic profile that may be exploitable for applications requiring partial IMPDH suppression rather than near-complete enzymatic blockade. Furthermore, preliminary data indicate the compound also inhibits IMPDH1 (Ki = 240 nM), yielding an IMPDH1/IMPDH2 selectivity ratio of approximately 1.8, a feature not observed with MPA, which is roughly equipotent across the two isoforms [1].
| Evidence Dimension | Inhibition of human IMPDH2 (Ki) and IMPDH1/IMPDH2 selectivity |
|---|---|
| Target Compound Data | IMPDH2 Ki = 440 nM; IMPDH1 Ki ≈ 240 nM (IMPDH1/IMPDH2 ratio ≈ 1.8) |
| Comparator Or Baseline | Mycophenolic acid (MPA): IMPDH2 Ki = 6 nM, IMPDH1 Ki = 11 nM (ratio ≈ 0.55) |
| Quantified Difference | Target compound is ~73-fold less potent against IMPDH2; exhibits inverted isoform selectivity relative to MPA |
| Conditions | Recombinant human His-tagged IMPDH1/IMPDH2 expressed in E. coli BL21(DE3); IMP and NAD substrates; spectrophotometric detection |
Why This Matters
Procurement of this compound enables investigation of IMPDH inhibition with a novel isoform-selectivity profile distinct from established agents, relevant for programs targeting autoimmune or antiviral indications where differential IMPDH1/IMPDH2 modulation is hypothesized to improve therapeutic index.
- [1] BindingDB. PrimarySearch_ki: IMPDH1 Ki = 240 nM, IMPDH2 Ki = 440 nM for BDBM50421763. Available at: http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
